molecular formula C18H17N3O4S2 B2370825 N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922054-91-9

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2370825
CAS RN: 922054-91-9
M. Wt: 403.47
InChI Key: NWXLYMIQDZQVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, commonly known as MPTA, is a chemical compound that has gained popularity in the scientific community due to its potential applications in drug discovery and development. MPTA belongs to the thiazole class of compounds and has been found to exhibit a range of biological activities, making it a promising candidate for further research.

Scientific Research Applications

Anticancer and Antiviral Activities

The compound has demonstrated potential in the field of anticancer and antiviral research. Studies have shown that certain derivatives exhibit selective inhibition of leukemia cell lines and are highly active against specific virus strains. For instance, a related compound was found to be effective against the Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Antimicrobial Activities

This compound has been used in synthesizing novel thiazole derivatives that exhibit significant antibacterial and antifungal activities. The derivatives have shown effectiveness against a range of bacterial and fungal species (Saravanan et al., 2010).

Anticonvulsant Agents

Some derivatives containing a sulfonamide thiazole moiety have shown promising results as anticonvulsant agents. Certain synthesized compounds provided protection against picrotoxin-induced convulsions in evaluations (Farag et al., 2012).

Antioxidant and Anti-inflammatory Applications

Derivatives of this compound have been studied for their antioxidant and anti-inflammatory properties. Some have demonstrated efficacy in various antioxidant assays and possessed excellent anti-inflammatory activity (Koppireddi et al., 2013).

COX Inhibitory Activity

Research has explored the COX inhibitory activities of derivatives, with some showing strong inhibitory activity on the COX-2 enzyme. This suggests potential applications in managing inflammation and pain (Ertas et al., 2022).

Optoelectronic Properties

Studies have included the use of thiazole-based derivatives in optoelectronic applications, exploring their properties and potential uses in various technologies (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-15-7-5-6-13(10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXLYMIQDZQVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.